molecular formula C3H6Br2O B15298558 1-Bromo-2-(bromomethoxy)ethane CAS No. 58460-94-9

1-Bromo-2-(bromomethoxy)ethane

Cat. No.: B15298558
CAS No.: 58460-94-9
M. Wt: 217.89 g/mol
InChI Key: QDISMCYXKCWWPN-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethoxy)ethane is an organic compound with the molecular formula C3H6Br2O. It is a colorless liquid that is used in various chemical synthesis processes. The compound is characterized by the presence of two bromine atoms and an ether linkage, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethoxy)ethane can be synthesized through the bromination of 2-(bromomethoxy)ethanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and product separation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(bromomethoxy)ethane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be nucleophilic or electrophilic, depending on the reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atoms with other nucleophiles.

    Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) can facilitate the substitution of bromine atoms with electrophiles.

Major Products Formed: The major products formed from these reactions include various substituted ethers and alcohols, depending on the nucleophile or electrophile used.

Scientific Research Applications

1-Bromo-2-(bromomethoxy)ethane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethoxy)ethane involves the formation of reactive intermediates during substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the carbon atoms. This process can lead to the formation of new carbon-oxygen or carbon-carbon bonds, depending on the reaction conditions.

Comparison with Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 1-Bromo-2-(methoxymethoxy)ethane
  • 2-Bromoethyl methyl ether

Comparison: 1-Bromo-2-(bromomethoxy)ethane is unique due to the presence of two bromine atoms and an ether linkage, which provides distinct reactivity compared to similar compounds. For instance, 1-Bromo-2-(2-methoxyethoxy)ethane has a different substitution pattern, affecting its reactivity and applications. Similarly, 2-Bromoethyl methyl ether lacks the second bromine atom, leading to different chemical behavior.

Properties

IUPAC Name

1-bromo-2-(bromomethoxy)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Br2O/c4-1-2-6-3-5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDISMCYXKCWWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550633
Record name 1-Bromo-2-(bromomethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58460-94-9
Record name 1-Bromo-2-(bromomethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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